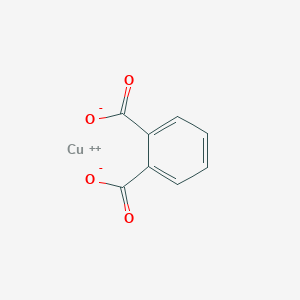

Copper phthalate

Description

Significance in Contemporary Chemical Sciences

In modern chemistry, copper phthalate (B1215562) is recognized for its versatile applications and intriguing structural characteristics. It is used as a catalyst in various organic synthesis reactions, where it can improve the efficiency of chemical processes lookchem.com. Beyond the laboratory, it has practical applications as a wood preservative, protecting against fungal decay and termites, and as a pigment in paints and coatings to enhance durability lookchem.com.

The significance of copper phthalate extends into materials science, particularly in the field of coordination polymers. The phthalate ligand's ability to coordinate with metal ions in numerous ways allows for the construction of complex, multidimensional networks with unique properties vulcanchem.com. Researchers have synthesized this compound coordination polymers that exhibit novel topologies, including unprecedented 8-connected networks and chiral one-dimensional structures acs.org. These materials are of interest for their distinct magnetic properties, which can be tuned based on the specific structure of the complex acs.orgaip.org. Furthermore, the interactions between copper and phthalate are relevant in the development of chemical sensors and in understanding the environmental behavior of phthalate esters in the presence of heavy metals vulcanchem.comresearchgate.net.

Historical Context of this compound Studies

The study of this compound has a history that stretches back to the early 20th century. One of the earlier mentions in scientific literature includes a 1932 study on its dry distillation, indicating its availability and study during that period acs.org. The compound's role in the broader history of industrial chemistry is linked to the development of plasticizers; in 1926, a method was developed to plasticize PVC by blending it with additives, including phthalates, which became a widespread practice wikipedia.org.

More specific scientific characterization gained momentum in the latter half of the century. A 1991 study identified copper(II) phthalate monohydrate as the first example of a material exhibiting alternating next-nearest-neighbor magnetic exchange, a specific type of magnetic interaction aip.org. The synthesis of its monohydrate form, by reacting basic copper carbonate with an aqueous solution of phthalic acid, has been a long-established method akjournals.com. These historical milestones have paved the way for more detailed contemporary research into its complex structures and properties.

Scope of Academic Inquiry into this compound Complexes

Academic research into this compound is diverse, with a primary focus on its coordination chemistry. The phthalate ion is a flexible building block, capable of linking copper(II) ions in various ways to create a wide array of structures, from one-dimensional chains to intricate three-dimensional frameworks vulcanchem.comacs.orgresearchgate.netpsu.edu.

A significant portion of the research has been dedicated to synthesizing and characterizing these coordination polymers. X-ray diffraction studies have been crucial in elucidating the crystal and molecular structure of compounds like copper(II) phthalate monohydrate, revealing a complex sheet-like polymer where water molecules and phthalate groups bridge copper atoms researchgate.netrsc.org.

The thermal stability and decomposition pathways of this compound have been systematically investigated using techniques like thermogravimetric analysis (TGA) vulcanchem.comakjournals.com. These studies detail the multi-step process of dehydration and subsequent decomposition into copper oxides akjournals.com.

Furthermore, the magnetic properties of this compound complexes are a major area of inquiry. Depending on the precise arrangement of atoms and the distances between copper ions within the crystal lattice, these complexes can exhibit either antiferromagnetic or ferromagnetic interactions acs.orgaip.org. The ability to form new, complex structures by incorporating additional ligands, such as pyrazole (B372694) or dipyridyl derivatives, continues to be an active field of research, leading to the discovery of novel materials with unique structural and magnetic characteristics acs.orgresearchgate.netresearchgate.net.

Interactive Data Table: Properties of Copper(II) Phthalate

| Property | Value |

| Chemical Formula | C₈H₄CuO₄ |

| Molecular Weight | 227.66 g/mol |

| Appearance | Blue - Bluish green, crystals - crystalline powder |

| CAS Number | 10027-30-2, 16223-74-8 |

Interactive Data Table: Crystal Structure Data for Copper(II) Phthalate Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | B2/b |

| a | 26.10 Å |

| b | 9.79 Å |

| c | 6.67 Å |

| γ | 93.9° |

| Coordination Geometry | Distorted octahedral for both types of Cu atoms |

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLWPQCXDSGBU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143079 | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-30-2 | |

| Record name | Copper phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Copper Phthalate Complexes

Conventional Synthetic Routes

Conventional methods for synthesizing copper phthalocyanine (B1677752) are well-established industrial processes, primarily relying on thermal energy to drive the reaction.

While direct synthesis via aqueous precipitation is not the primary method for creating the complex phthalocyanine macrocycle, solvent-based precipitation is a crucial step for purification and conversion between crystalline forms. Crude copper phthalocyanine can be purified by dissolving it in concentrated sulfuric acid. google.com Subsequent, controlled addition of water reduces the acid concentration, causing the copper phthalocyanine to precipitate as its sulfate (B86663). google.com This process can be manipulated to produce the α-crystal modification. google.com The temperature during the water addition and subsequent heat treatment (60–100°C) influences the growth of the copper phthalocyanine sulfate crystals. google.com However, a significant drawback of these methods is the generation of large quantities of contaminated dilute sulfuric acid. google.com The process yields a filter cake that is strongly thixotropic and retains a high percentage of liquid, making filtration difficult. google.com

Hydrothermal synthesis offers a method for producing crystalline copper phthalocyanine under elevated temperature and pressure in an aqueous medium. This technique can produce single crystals with high success rates. google.com In a typical hydrothermal process, a copper salt (e.g., copper chloride) and a starting organic material like indole are placed in a sealed reactor, known as a steel bomb, with a polytetrafluoroethylene (Teflon) lining. google.com Water is added as the solvent, and the sealed vessel is heated in an oven. google.com Reaction conditions can be controlled, with temperatures ranging from 60-90°C and reaction times between 50 and 70 minutes. google.com After the reaction, the system is cooled to room temperature, and the resulting product, often purple and needle-shaped, is filtered and washed, typically with methanol. google.com This method is noted for significantly shortening the growth time for single crystals. google.com

| Parameter | Value | Reference |

| Starting Materials | 0.1 mmol Copper Salt, 0.4 mmol Indole | google.com |

| Solvent | 4 mL Water | google.com |

| Temperature | 60-90 °C | google.com |

| Reaction Time | 50-70 min | google.com |

| Product | Purple acicular copper phthalocyanine | google.com |

The solid-state fusion, or "bake," process is a common industrial method for synthesizing copper phthalocyanine. researchgate.net This technique involves heating a mixture of solid reactants at high temperatures. researchgate.netijettjournal.org The typical starting materials include phthalic anhydride (B1165640), urea (as a nitrogen source), a copper salt (such as cuprous chloride or copper(II) chloride dihydrate), and a catalyst. researchgate.netyoutube.com Ammonium (B1175870) molybdate is a frequently used catalyst. youtube.com

The reactants are mixed and heated in a container. ijettjournal.orgyoutube.com The process often begins by heating the mixture to around 130-135°C to form a liquid melt of phthalic anhydride and urea. ijettjournal.org The temperature is then raised to the target synthesis temperature, such as 185°C or above 200°C, and held for a period, for instance, one to two hours. ijettjournal.orgyoutube.com The reaction mixture becomes viscous and eventually solidifies into a porous mass. researchgate.netoc-praktikum.de A key challenge in the bake process is poor heat transfer through the viscous reaction mixture, which can lead to foaming, stratification of compounds, and local overheating, resulting in inconsistent yields that can range from 40% to 80%. researchgate.net After cooling, the crude solid is typically crushed and purified through a series of washes, for example, with dilute hydrochloric acid, sodium hydroxide (B78521), and organic solvents like acetone, to remove unreacted starting materials and byproducts. youtube.com

| Reactants | Conditions | Yield | Reference |

| Phthalic anhydride, Urea, Copper(II) chloride dihydrate, Ammonium molybdate | Heated above 200°C for 30+ minutes | 22% | youtube.com |

| Phthalic anhydride, Urea, Copper salt, Catalyst | Heated to 185°C for 2 hours | Not specified | ijettjournal.org |

| Phthalic anhydride, Urea, Copper salt, Catalyst | Heated to 180°C | 40-80% | researchgate.net |

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times, high energy consumption, and inconsistent yields, advanced synthetic strategies have been developed.

Microwave-assisted synthesis has emerged as a rapid alternative to conventional heating methods for producing copper phthalocyanine. researchgate.net This technique utilizes microwave irradiation to heat the reactant mixture directly and efficiently, drastically reducing reaction times from hours to mere minutes. researchgate.netgoogle.com The synthesis can be performed using the same reactants as the fusion method: phthalic anhydride, urea, a copper salt, and a catalyst like ammonium molybdate. researchgate.net

In a typical procedure, the solid reactants are ground together and placed in a microwave-safe vessel. oc-praktikum.deresearchgate.net The mixture is then irradiated in a microwave oven for a short duration, often around 3 to 10 minutes, at a specified power level (e.g., 400-1000 W). oc-praktikum.deresearchgate.net The reaction proceeds quickly, with the mixture often melting and then solidifying into a porous mass. oc-praktikum.de While the microwave method is remarkably fast and can produce a product with excellent color strength, the reported yields can be substantially lower than those from conventional methods. researchgate.net The crude product is subsequently purified using acid and base washes. researchgate.net

| Reactants | Microwave Conditions | Time | Yield | Reference |

| Phthalic anhydride, Urea, Copper(II) chloride, Ammonium molybdate | Medium power (400-500 W) | 6 min | Maximum yield observed at this time | researchgate.net |

| Phthalic anhydride, Urea, Copper(I) chloride, Ammonium molybdate | 1000 W, temp. limit 250°C | 10 min | 83% | oc-praktikum.de |

| 4-tert-butyl-phthalic anhydride, Copper chloride, Urea, etc. | 440 W | 15 min | Not specified | google.com |

Solvent-mediated transformation is a critical process for controlling the polymorphic form of copper phthalocyanine, which in turn affects its properties as a pigment. The synthesis process often yields a crude product or a specific crystal form (e.g., the β-form) that needs to be converted to another form, such as the more desired α-form, for certain applications. researchgate.net This transformation is typically achieved by treating the material with a solvent.

One of the most powerful methods involves dissolving the crude copper phthalocyanine in concentrated sulfuric acid. google.com This process breaks down the initial crystal structure. The subsequent controlled precipitation by adding water allows for the formation of a different polymorph. google.com The kinetics of this solvent-mediated phase transformation involve the dissolution of the metastable phase (e.g., crude or β-CuPc) and the subsequent growth of nuclei of the stable phase (e.g., α-CuPc). researchgate.net The choice of solvent and the presence of additives can selectively alter the polymorphic outcome of the crystallization process. chemrxiv.orgchemrxiv.org The transformation from the β to α polymorph in copper phthalocyanine has been successfully simulated using models that account for the dissolution of one phase and the growth of the other. researchgate.net

Ligand-Based Synthetic Variations

Phthalic Acid and its Derivatives in Complexation

Phthalic acid (H₂phth) and its anhydride are common starting materials for the synthesis of copper phthalate (B1215562) complexes. The deprotonated form, phthalate (phth²⁻), can coordinate to copper(II) ions in various modes, leading to a range of structural motifs. One of the most prominent derivatives is copper phthalocyanine, a intensely colored pigment, which can be synthesized from phthalic anhydride or phthalic acid in the presence of a copper source and a nitrogen source like urea ycmou.ac.in. The reaction involves the fusion of these components at high temperatures, often with a catalyst such as ammonium molybdate, to facilitate the formation of the macrocyclic phthalocyanine ligand around the central copper ion ycmou.ac.inoc-praktikum.de.

Beyond phthalocyanines, phthalic acid itself is a versatile ligand for constructing coordination polymers. For example, the reaction of copper nitrate, phthalic acid, and 2,2'-bipyridine can yield different multi-copper(II) cluster-based coordination polymers depending on the concentration gradient within the reaction vessel mdpi.com. These structures can range from two-dimensional layered frameworks to one-dimensional looped double chains, showcasing the influence of reaction conditions on the final product when using phthalic acid as a primary ligand mdpi.com.

The versatility of phthalic acid and its derivatives is further highlighted by their use in generating mixed-ligand complexes. For instance, a composite compound of copper phthalocyanine with terephthalic acid has been synthesized by heating a mixture of terephthalic acid, phthalic anhydride, urea, and a copper salt ijettjournal.org. This approach demonstrates how derivatives of phthalic acid can be incorporated to modify the properties of the final material ijettjournal.org.

Incorporation of Ancillary Ligands in Copper(II) Phthalate Structures

The introduction of ancillary, or co-ligands, into the reaction system is a powerful strategy for modifying the structure and properties of copper(II) phthalate complexes. These additional ligands can influence the coordination geometry around the copper centers, control the nuclearity of the resulting complexes, and direct the self-assembly process to form specific architectures nih.govacs.org. N-donor ligands are a particularly well-studied class of ancillary ligands in this context nih.govresearchgate.netmdpi.com.

The choice of ancillary ligand can also direct the formation of complexes with varying nuclearities. Research has shown that the self-assembly of a carboxylate-based dinucleating ligand with copper(II) ions in the presence of different exogenous ancillary ligands like isophthalate, chloride, and piconol can result in dinuclear, trinuclear, and tetranuclear copper(II) complexes nih.govacs.org. This demonstrates the crucial role of ancillary ligands in controlling the molecular topology of the final products nih.govacs.org.

Kinked dipyridyl ligands such as 4,4'-dipyridylketone (dpk) and 4,4'-dipyridylamine (dpa) have been incorporated into copper phthalate coordination polymers, leading to novel and complex structures. For instance, the use of dpk resulted in a three-dimensional coordination polymer with an unprecedented topology, while dpa led to the formation of one-dimensional chiral nanobarrels acs.org. These examples underscore the profound impact that the shape and functionality of the ancillary ligand can have on the final architecture.

Table 1: Examples of Ancillary Ligands in Copper(II) Phthalate Structures

| Ancillary Ligand | Resulting Complex Structure | Reference |

| 1,10-phenanthroline (phen) | Phthalate-bridged 1D chain: {[Cu(phth)(Phen)(H₂O)]·H₂O}n | researchgate.net |

| Imidazole (B134444) (Im) | Ternary complex: Cu(phth)(Im)₂·2H₂O | researchgate.net |

| Isophthalate, Chloride, Piconol | Dinuclear, trinuclear, and tetranuclear complexes | nih.govacs.org |

| 4,4'-dipyridylketone (dpk) | 3D coordination polymer with a novel topology | acs.org |

| 4,4'-dipyridylamine (dpa) | 1D chiral nanobarrels | acs.org |

| 2,2'-bipyridine (bpy) | 2D layer framework and 1D looped double chain | mdpi.com |

Strategies for Phthalate-Bridged Architecture Formation

The ability of the phthalate dianion to act as a bridging ligand is fundamental to the formation of extended architectures in this compound chemistry. The carboxylate groups of the phthalate ligand can coordinate to multiple copper centers, linking them into one-, two-, or three-dimensional networks. The specific bridging mode of the phthalate ligand, in concert with the coordination preferences of the copper ion and any ancillary ligands, dictates the final structure.

One common strategy involves the use of N-donor ancillary ligands to occupy some of the copper(II) coordination sites, thereby directing the phthalate to bridge the metal centers in a specific manner. For instance, in the complex {[Cu(phth)(Phen)(H₂O)]·H₂O}n, the bidentate phenanthroline ligand leaves coordination sites available for the phthalate to act as a bridge, forming a one-dimensional chain researchgate.net.

Hydrothermal synthesis is another effective strategy for promoting the formation of phthalate-bridged architectures. This method can facilitate in situ ligand transformations and the formation of thermodynamically stable, extended structures. For example, a mixed-valence copper coordination polymer with a three-dimensional framework was generated through a hydrothermal reaction involving an in situ transformation of the initial ligand nih.gov.

The concentration of reactants can also be a critical factor in determining the resulting phthalate-bridged architecture. As mentioned earlier, the reaction of copper nitrate, phthalic acid, and 2,2'-bipyridine in a single beaker can lead to the formation of two different coordination polymers: a 2D layer structure and a 1D double chain, with their formation being dependent on the concentration gradient mdpi.com. In the 2D structure, tetranuclear copper clusters act as secondary building units that are bridged by phthalate ligands to form the layered framework mdpi.com.

The choice of ancillary ligand can also lead to more complex bridged structures. For example, the use of kinked dipyridyl ligands resulted in the formation of {Cu₂O₂} dimeric units where the copper ions are bridged by phthalate carboxylate oxygen atoms. These dimeric units then act as nodes for the construction of a larger three-dimensional network acs.org.

Table 2: Strategies and Resulting Phthalate-Bridged Architectures

| Strategy | Ancillary Ligand/Conditions | Resulting Architecture | Reference |

| Use of N-donor ancillary ligand | 1,10-phenanthroline | 1D chain | researchgate.net |

| Hydrothermal synthesis | In situ ligand formation | 3D framework | nih.gov |

| Concentration gradient | 2,2'-bipyridine | 2D layer and 1D double chain | mdpi.com |

| Use of kinked dipyridyl ligands | 4,4'-dipyridylketone | 3D network with {Cu₂O₂} nodes | acs.org |

Structural Elucidation and Supramolecular Assembly of Copper Phthalate Systems

Crystallographic Investigations

Crystallographic methods are indispensable tools for understanding the precise atomic arrangements and intermolecular interactions within copper phthalate (B1215562) compounds. Both single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) provide complementary insights into their structural properties.

Single Crystal X-ray Diffraction Analysis

For instance, copper(II) phthalate monohydrate crystallizes in a monoclinic system with unit cell parameters a = 26.10 Å, b = 9.79 Å, c = 6.67 Å, and γ = 93.9°, belonging to the space group B2/b. In this structure, two distinct types of copper atoms are observed, both exhibiting distorted octahedral coordination spheres. Each copper atom is coordinated by two water molecules and four phthalate groups, while each phthalate group bridges four copper atoms through three of its oxygen atoms, resulting in a complex sheet polymer extending through the bc plane. colab.ws

Another example involves the copper(II) phthalate coordination polymer, {[Cu(tpt)(o-phthalate)]·31/3(C2H2Cl4)}n, which forms a three-dimensional network. Here, copper(II) centers are interconnected by 3-connecting 2,4,6-tri-4-pyridyl-1,3,5-triazine (tpt) ligands and o-phthalate dianions. publish.csiro.au Similarly, copper phthalate coordination polymers incorporating kinked dipyridyl ligands, such as {[Cu(pht)(dpk)]·0.33CH3OH}n (where dpk = 4,4′-dipyridylketone) and {[Cu2(pht)2(dpa)]·H2O}n (where dpa = 4,4′-dipyridylamine), have been characterized. These structures feature helical subunits and dimeric {Cu2O2} units, leading to complex three-dimensional coordination polymer lattices or one-dimensional chiral nanobarrels. acs.org

In a heteroleptic Cu(II) complex, [Cu(tmen)(Hpht)2] (where Hpht1− is the monoanion of o-phthalic acid and tmen is N,N,N′,N′-tetramethylethylenediamine), SCXRD analysis confirmed a highly distorted cis-octahedral CuN2O4 chromophore, primarily attributed to significant Jahn-Teller distortion. researchgate.netfigshare.com SCXRD also confirms square planar coordination geometry in other copper(II) coordination polymers. acs.org

Powder X-ray Diffraction (XRD) Studies

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases, assessing purity, and studying the stability of bulk crystalline materials. While SCXRD provides atomic-level detail, PXRD offers insights into the bulk material's crystallinity and phase transformations.

PXRD studies are crucial for monitoring structural changes in copper(II) coordination polymers. For instance, in [Cu(tpt)(o-phthalate)]n, PXRD, alongside electron paramagnetic resonance spectroscopy, demonstrated changes in the crystal structure and copper(II) geometry upon desolvation. publish.csiro.au PXRD patterns are also utilized to verify unit cell parameters obtained from other diffraction methods, such as three-dimensional electron diffraction. nih.gov

Furthermore, PXRD is employed to characterize the crystallinity and grain size of copper phthalocyanine (B1677752) (CuPc) films, which, while distinct from this compound, shares a similar structural investigation methodology. researchgate.net In the context of nanomaterials, PXRD is a key tool for confirming the formation and uniform size of copper nanopowders, typically showing characteristic peaks corresponding to specific crystallographic planes. arxiv.orgscholarsresearchlibrary.com

Coordination Geometry and Stereochemistry of Copper(II) Centers

The d9 electronic configuration of copper(II) ions makes them highly susceptible to Jahn-Teller distortion, leading to a variety of coordination geometries beyond ideal square planar or octahedral forms. In this compound systems, copper(II) centers exhibit diverse coordination environments, including square planar, octahedral (often distorted), and square pyramidal geometries.

Analysis of Square Planar Geometries

Square planar coordination is a common geometry for copper(II) centers, particularly when strong field ligands are involved. In this compound complexes, this geometry is frequently observed. For example, in the coordination polymer {[Cu(Pht)(Im)2] · 1.5H2O}n (where Pht2− is the dianion of o-phthalic acid and Im is imidazole), each copper(II) center adopts an approximately square planar coordination mode. This involves coordination by two oxygen atoms from different phthalate ions and two nitrogen atoms from imidazole (B134444) ligands. colab.ws

Similarly, in certain copper(II) complexes with pseudopeptidic ligands, the Cu(II) cation is found to be coordinated by two amine groups and two deprotonated amide groups, forming a slightly distorted square planar geometry. semanticscholar.org This coordination geometry is known to stabilize the copper(II) oxidation state relative to copper(I). bris.ac.uk

Characterization of Octahedral and Distorted Octahedral Geometries

Octahedral coordination, often with significant distortion, is another prevalent geometry for copper(II) in phthalate systems. The Jahn-Teller effect, which removes the degeneracy of d-orbitals in octahedral copper(II) complexes, typically results in an elongation along one axis, leading to distorted octahedral geometries.

In copper(II) phthalate monohydrate, both types of copper atoms identified by SCXRD exhibit distorted octahedral coordination spheres. Each copper atom is coordinated by two water molecules and four phthalate groups. colab.ws A highly distorted cis-octahedral CuN2O4 coordination environment is observed in the complex [Cu(tmen)(Hpht)2], where the distortion is attributed to the substantial Jahn-Teller effect. researchgate.netfigshare.com

In some tetranuclear copper(II) complexes, such as those with a [Cu4] core, two of the copper(II) ions can adopt a distorted-octahedral coordination environment. acs.org The distorted octahedral geometry is characterized by significant deviations in apical bond angles and elongated apical bond distances compared to equatorial bond distances, consistent with Jahn-Teller distortion. nih.gov

Investigation of Square Pyramidal Geometries

Square pyramidal geometry is a five-coordinate environment frequently encountered in copper(II) complexes. This geometry can be described by an Addison parameter (τ), where a value of 0 indicates an ideal square pyramid and 1 indicates an ideal trigonal bipyramid.

In the 3D coordination polymer {[Cu(tpt)(o-phthalate)]·31/3(C2H2Cl4)}n, the copper coordination geometry is square pyramidal. In this arrangement, o-phthalate oxygen donors are positioned trans to each other in the basal plane, with the remaining positions occupied by pyridine (B92270) nitrogens from three linking tpt units. publish.csiro.au

Another example is a phthalate-bridged copper(II) complex, {[Cu(phth)(Phen)(H2O)] ⋅ H2O}n (where H2phth is phthalic acid and Phen is 1,10-phenanthroline), where the coordination sphere of the copper(II) ion is best described as a distorted square pyramid. The apical Cu(1)---O(1W) bond length (2.404(3) Å) is notably longer than the equatorial bond lengths (approximately 2.0 Å). researchgate.netresearchgate.net

Furthermore, in certain dimeric [Cu2] units, the central copper atom can exhibit a distorted square-pyramidal (4+1) geometry. acs.org The Addison parameter (τ) values for copper(II) in such complexes, like 0.348 and 0.167 for Cu1A and Cu2A respectively, suggest a highly distorted square pyramidal geometry. acs.org In the coordination polymer [Cu(Pht)(4-MeIm)2(H2O)]n, the Cu(II) atom also displays a square-pyramidal N2O3 coordination, involving two nitrogen atoms from ligands, two oxygen atoms from different carboxylate groups of the phthalate, and a water molecule. colab.wsresearchgate.net

Supramolecular Interactions and Network Formation

The assembly of this compound systems into intricate supramolecular architectures is primarily driven by various non-covalent interactions, including hydrogen bonding and pi-stacking. These interactions dictate the dimensionality and specific motifs observed in their coordination polymers.

Hydrogen Bonding Networks in this compound Frameworks

Hydrogen bonding plays a critical role in the stabilization and extension of this compound coordination polymer frameworks, often leading to three-dimensional (3D) supramolecular structures. In these systems, various components such as coordinated water molecules, lattice water molecules, and oxygen atoms from carboxylate groups readily participate as hydrogen bond donors or acceptors. nih.govsigmaaldrich.com

For instance, in the copper(II) coordination polymer {[Cu₄(bpy)₄(OH)₂(BDC)₂]·2OH·13H₂O}n (CP-6, where BDC²⁻ is the phthalate dianion), extensive hydrogen bonds involving hydroxyl groups, water molecules, and carboxylate groups form intricate sixteen-membered ring-like networks. Both lattice water and coordinated μ₂-OH groups act as hydrogen bond donors, while uncoordinated oxygen atoms from monodentate terminal carboxylates serve as acceptors. nih.gov Similarly, in {[Cu₂(BDC)₂(bpy)₂(H₂O)]·3H₂O}n (CP-7), lattice water molecules and carboxylate groups engage in triangle-like hydrogen bonds. nih.gov

Beyond O-H···O interactions, weaker C-H···O hydrogen bonds also contribute significantly to crystal packing and the interlinking of molecular units in copper complexes derived from phthalic acid. sigmaaldrich.comnih.govfishersci.atthegoodscentscompany.com In some copper(II) phthalate complexes, hydrogen bonding networks among lattice water molecules can lead to the formation of specific water clusters, such as a water dodecamer cluster with an R6 motif, which can further extend into staircase patterns, contributing to an intricate supramolecular architecture. nih.govwikipedia.org

Pi-Stacking Interactions in Crystal Packing

Pi-stacking interactions, arising from the attractive forces between aromatic rings, are another fundamental non-covalent force contributing to the stability and specific packing arrangements in this compound crystal structures. These interactions are commonly observed between the aromatic rings of the phthalate ligands themselves or between phthalate ligands and other aromatic co-ligands, such as bipyridine (bpy). nih.govthegoodscentscompany.com

Dimensionality of Coordination Polymers (1D, 2D, 3D)

This compound systems frequently form coordination polymers, which are extended structures where metal centers are linked by bridging ligands. The phthalate ligand, being a dicarboxylate, is particularly adept at bridging copper ions, leading to structures of varying dimensionality: one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D).

1D Coordination Polymers: In some instances, phthalate ligands bridge copper(II) ions to form infinite one-dimensional chains. For example, CP-7 forms a 1D looped double chain where binuclear [Cu₂(1,2-BDC)₂(bpy)₂(H₂O)] clusters are linked by bridging phthalate dianions. nih.gov Other copper(II) complexes incorporating hydrogen phthalate can also manifest as infinite chains. sigmaaldrich.comnih.gov

2D Coordination Polymers: Phthalate ligands can also facilitate the formation of two-dimensional layer frameworks. In CP-6, the phthalate dianions bridge tetranuclear [Cu₄(μ₃-OH)₂(bpy)₄(BDC)₂]²⁺ clusters to create a 2D layer framework. nih.gov Another example includes complex sheet polymers extending through specific crystallographic planes. nih.gov

3D Coordination Polymers: More complex three-dimensional networks are achieved when phthalate ligands bridge copper(II) ions in multiple directions. This can occur where one carboxylate group binds to a copper ion as a bidentate ligand, while the other carboxylate binds to another copper ion as a monodentate ligand, resulting in an extended 3D network. thegoodscentscompany.com Furthermore, the extensive hydrogen bonding and pi-stacking interactions discussed previously can interlink lower-dimensional (1D or 2D) motifs into robust 3D supramolecular frameworks. nih.gov Some this compound coordination polymers, particularly those incorporating kinked dipyridyl ligands, have been shown to form unprecedented 8-connected 3D lattices. fishersci.calabsolu.cachemchart.com

Helical Motifs and Nanobarrel Structures in Coordination Architectures

The incorporation of specific organic co-ligands can induce the formation of fascinating helical motifs and nanobarrel structures within this compound coordination architectures. These complex structures highlight the versatility of copper-phthalate systems in supramolecular chemistry.

Notable examples include this compound coordination polymers synthesized with kinked and hydrogen-bonding-capable imines such as 4,4'-dipyridylketone (dpk) and 4,4'-dipyridylamine (dpa). fishersci.calabsolu.cachemchart.com

Helical Motifs: In the compound {[Cu(pht)(dpk)]·0.33CH₃OH}n (where pht = phthalate), helical subunits are formed through the fusion of 3-fold double helices of [Cu(dpk)]n and 3-fold helices of [Cu(pht)]n, which possess opposite handedness. These achiral helices are then conjoined by bridging phthalate carboxylate oxygen atoms to create {Cu₂O₂} dimeric units. These dimeric units act as 8-connected nodes, leading to a complex 3D coordination polymer lattice with a unique topology. fishersci.calabsolu.cachemchart.com

Nanobarrel Structures: Another striking example is {[Cu₂(pht)₂(dpa)]·H₂O}n, which exhibits homochiral septuple left-handed [Cu₂O₂(dpa)]n helices. These helices, formed by copper ions, phthalate oxygen atoms, and dpa ligands, are subsequently bracketed by phthalate anions. This arrangement results in the construction of chiral one-dimensional nanobarrels featuring solvent-free, "star-shaped" channels. fishersci.calabsolu.cachemchart.com Such structures demonstrate the precise control over molecular assembly that can be achieved in these systems.

Spectroscopic and Spectroelectrochemical Characterization of Copper Phthalate Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides crucial insights into the functional groups present in copper phthalate (B1215562) compounds and their coordination environment. These techniques are sensitive to the vibrations of chemical bonds, allowing for the identification of specific molecular moieties and how they interact with the copper center.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying functional groups and observing changes in their vibrational modes upon complexation with metal ions ajol.info. In copper phthalate complexes, the characteristic absorption bands of the phthalate ligand are observed, particularly those related to the carboxylate groups (COO⁻) and the benzene (B151609) ring.

Key observations from FTIR studies of this compound and related copper-carboxylate complexes include:

Carboxylate Vibrations: The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate groups are highly indicative of their coordination mode to the copper ion. For instance, strong bands at approximately 1589 cm⁻¹ and 1665 cm⁻¹ are attributed to the symmetric vibrations, while bands at 1396 cm⁻¹ and 1442 cm⁻¹ are due to the asymmetric vibrations of carboxyl groups in copper-based metal-organic frameworks (MOFs) containing phthalate derivatives rsc.orgnih.gov. The difference between these two stretching frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate, or bridging) vulcanchem.com.

O-H Stretching: In hydrated this compound complexes or those involving protonated phthalate ligands, a broad band around 3475 cm⁻¹ may be observed, corresponding to the O-H stretching vibrations of water molecules ias.ac.in.

C=O Stretching: For phthalic acid or its derivatives where a carbonyl group is present, a band around 1725 cm⁻¹ might be observed, representing the C=O stretching ias.ac.in. This band typically shifts or disappears upon coordination to a metal center as the carboxyl group deprotonates and coordinates ajol.info.

Aromatic C-H and C=C Vibrations: Vibrations associated with the benzene ring, such as C=C stretching, are typically observed in the 1400-1600 cm⁻¹ range, and C-H bending vibrations appear in the lower fingerprint region, for example, at 763 cm⁻¹ and 735 cm⁻¹ rsc.orgnih.gov.

Table 1 summarizes typical FTIR absorption bands for this compound and related carboxylate complexes.

Table 1: Representative FTIR Absorption Bands for this compound and Related Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3475 | ν(O-H) (lattice water) | ias.ac.in |

| 1665, 1589 | νs(COO⁻) (symmetric carboxylate stretch) | rsc.orgnih.gov |

| 1442, 1396 | νas(COO⁻) (asymmetric carboxylate stretch) | rsc.orgnih.gov |

| 1725 | ν(C=O) (if protonated carboxylic acid present) | ias.ac.in |

| 763, 735 | C-H bending (benzene ring out-of-plane) | rsc.orgnih.gov |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on vibrational modes that are Raman active, often those involving symmetric stretches or non-polar bonds. For this compound, Raman spectra reveal characteristic peaks related to the benzene ring and the carboxylate functionalities.

Specific Raman shifts observed in copper-phthalate related compounds include:

Benzene Ring Vibrations: Strong Raman bands at 1606 cm⁻¹ and 1002 cm⁻¹ are typically assigned to the ν(C=C) modes of the benzene ring rsc.orgnih.gov.

Carboxylate Vibrations: Similar to FTIR, carboxylate stretching modes are observed. A doublet at 1521 cm⁻¹ and 1458 cm⁻¹ has been attributed to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) vibrational modes, respectively rsc.orgnih.gov.

Metal-Ligand Vibrations: Peaks in the low-frequency region, such as 500 cm⁻¹ and 442 cm⁻¹, are assigned to vibrations involving the copper(II) species, indicating the formation of "nodes" and "bridges" in coordination polymers rsc.orgnih.gov.

Table 2 provides a summary of characteristic Raman shifts for this compound and related compounds.

Table 2: Representative Raman Shifts for this compound and Related Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1606, 1002 | ν(C=C) (benzene ring modes) | rsc.orgnih.gov |

| 1521 | νas(COO⁻) (asymmetric carboxylate stretch) | rsc.orgnih.gov |

| 1458 | νs(COO⁻) (symmetric carboxylate stretch) | rsc.orgnih.gov |

| 816, 720 | C-H bending and ring bending (out-of-plane) | rsc.orgnih.gov |

| 500, 442 | Cu(II) species (metal-ligand vibrations) | rsc.orgnih.gov |

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and Electron Paramagnetic Resonance (EPR/ESR) spectroscopy, provide information on the electronic structure, oxidation states, and coordination geometry of the copper ions within this compound compounds.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound complexes, which typically involve d-d transitions of the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands. Copper(II) compounds, having a d⁹ electronic configuration, are paramagnetic and exhibit characteristic d-d transitions libretexts.org.

d-d Transitions: For copper(II) phthalate complexes, d-d transitions are typically observed in the visible to near-infrared region. These transitions are often responsible for the characteristic blue or green color of copper(II) compounds ontosight.aiumb.edu. For certain this compound complexes, d-d transitions have been observed in the solid state at wavelengths around 636-682 nm vulcanchem.com. In solution (e.g., DMSO), a d-d transition may appear at approximately 675 nm with an extinction coefficient (ε) of about 35 dm³ mol⁻¹ cm⁻¹ vulcanchem.com. Other copper(II) complexes have shown broad d-d transition bands in the 556-600 nm range, consistent with square-planar geometry bch.ro. The specific position and intensity of these bands can provide insights into the coordination geometry (e.g., distorted octahedral, square planar, square pyramidal) around the copper(II) center vulcanchem.comresearchgate.netresearchgate.netresearchgate.net. For instance, a Cu(II) complex with an octahedral geometry showed spectrum bands at 353 nm, 592 nm, and 922 nm, corresponding to electronic transitions including d-d transitions ajol.info.

Charge Transfer (CT) Bands: More intense absorption bands, typically falling in the UV region (e.g., 200-400 nm), are often attributed to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π–π, n–π) transitions of the phthalate ligand vulcanchem.comajol.infoumb.edu. These bands are generally much stronger than d-d transitions (molar absorptivity ε >> 10³) umb.edu. For example, a Schiff base ligand and its copper complex exhibited significant intensity absorption peaks at 248, 297, and 357 nm for the ligand, which shifted upon complexation, indicating coordination of functional groups to the metal ions ajol.info.

Table 3 presents typical UV-Vis absorption data for this compound and related complexes.

Table 3: Representative UV-Vis Absorption Data for this compound and Related Complexes

| Wavelength (nm) | Assignment | Solvent (if specified) | Reference |

| 636-682 | d-d transition (solid state) | Solid | vulcanchem.com |

| 675 | d-d transition (ε ≈ 35 dm³ mol⁻¹ cm⁻¹) | DMSO | vulcanchem.com |

| 556-600 | d-d transition (broad, indicative of square-planar) | DMF | bch.ro |

| 592, 922 | d-d transitions (indicative of octahedral geometry) | DMF | ajol.info |

| 248, 297, 357 | Intra-ligand (π–π, n–π) / Charge Transfer (ligand) | DMF | ajol.info |

| 353 | Charge Transfer (complex) | DMF | ajol.info |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study systems containing unpaired electrons, such as copper(II) ions (d⁹ configuration) libretexts.orgegyankosh.ac.in. EPR provides valuable insights into the electronic structure, oxidation state, coordination environment, and magnetic properties of copper(II) centers in phthalate complexes vulcanchem.com.

Key aspects of EPR spectroscopy for this compound include:

Paramagnetism: Copper(II) (Cu²⁺) has a d⁹ electronic configuration, resulting in one unpaired electron, making it EPR active libretexts.org. Copper(I) (Cu⁺), with a d¹⁰ configuration, is diamagnetic and thus EPR inactive libretexts.org.

g-values: The g-factor in EPR is analogous to the chemical shift in NMR and provides information about the electronic environment and symmetry around the paramagnetic center libretexts.org. Deviations from the free electron g-value (g_e = 2.0023) indicate interactions with the orbital angular momentum of the electron, which is influenced by the ligand field libretexts.org. Studies on this compound coordination polymers have used EPR to characterize the oxidation state and coordination geometry of copper centers vulcanchem.com. For a copper(II) compound, calculations using the Bonner–Fisher approximation yielded a g-value of 2.18 researchgate.net.

Hyperfine Coupling: The interaction between the unpaired electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu both have I = 3/2) can lead to hyperfine splitting in the EPR spectrum, providing information about the number and type of coordinating atoms.

Magnetic Interactions: EPR can detect magnetic interactions between neighboring copper(II) ions, such as ferromagnetic or antiferromagnetic coupling, which are relevant in polynuclear this compound complexes researchgate.netresearchgate.net. For example, some binuclear copper(II) complexes with phthalate dianions have shown weak ferromagnetic coupling researchgate.net, while others exhibited moderately strong antiferromagnetic interactions researchgate.net. In a copper(II) coordination polymer with phthalate, magnetic susceptibility data indicated weak antiferromagnetic interactions between copper(II) centers, with a coupling parameter (J) of -0.4 cm⁻¹ researchgate.net.

Temperature Dependence: EPR spectra are often recorded at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase spin-lattice relaxation times and resolve signals, especially for transition metal compounds illinois.edu.

Table 4 summarizes typical EPR parameters for this compound complexes.

Table 4: Representative EPR Parameters for this compound and Related Complexes

| Parameter | Value | Description | Reference |

| g-value | ~2.18 | Anisotropic g-values indicate the coordination environment of Cu(II) | researchgate.net |

| J | -0.4 cm⁻¹ | Exchange coupling parameter, indicating weak antiferromagnetic interaction | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing the organic ligand (phthalate) in this compound compounds. While copper(II) is paramagnetic and can cause significant broadening or shifting of NMR signals, NMR is still valuable for confirming the integrity and structure of the phthalate ligand, especially when the copper is diamagnetic (Cu(I)) or when the ligand is studied prior to or after coordination.

¹H NMR and ¹³C NMR: These techniques are widely used to identify and characterize the protons and carbons of the phthalate ligand. Chemical shifts, coupling patterns, and integration values provide definitive evidence for the presence and connectivity of the aromatic ring and the carboxylic acid protons/carbons ajol.infonih.gov. For instance, in studies of phthalic acid derivatives, ¹H NMR data in DMSO showed chemical shifts for aromatic hydrogens in the 6.94–7.71 ppm range, and signals for carboxylic acid protons ajol.infoias.ac.in.

Paramagnetic Effects: In copper(II) complexes, the paramagnetic nature of the Cu²⁺ ion can induce large chemical shifts and significant line broadening in the NMR spectra of the coordinating ligand nih.govacs.org. This broadening can make it challenging to obtain high-resolution spectra of the ligand directly coordinated to Cu(II). However, these paramagnetic effects can also be exploited to determine distances between the metal center and specific nuclei in the ligand, as demonstrated in studies using fluorophthalates with metal-substituted phthalate dioxygenase systems nih.govacs.org. The paramagnetic enhancements in NMR relaxation rates for fluorine in fluorophthalates have been used to determine the position of the phthalate relative to the mononuclear metal ion, providing structural characterization of this interaction nih.govacs.org.

Table 5 provides an example of typical NMR data for the phthalate ligand.

Table 5: Representative NMR Data for Phthalate Ligand

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent (if specified) | Reference |

| ¹H | 6.94–7.71 | Aromatic protons | DMSO | ajol.info |

| ¹H | ~11.86 | Carboxylic acid protons | DMSO | ajol.info |

| ¹³C | 43.33, 158.81 | Phenolic group (in related ligands) | DMSO | ajol.info |

Surface and Elemental Analysis Techniques

Surface and elemental analysis techniques are indispensable for elucidating the precise composition and chemical states of this compound compounds, providing fundamental insights into their structure and purity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive, non-destructive technique routinely employed to analyze the outermost layers (approximately 10 nm) of materials. It provides crucial information regarding elemental identification, semi-quantitative analysis of surface components, and the chemical state of polyvalent ions by measuring their binding energies. uni.lu For copper-containing compounds, XPS is particularly valuable for understanding the oxidation states of copper, identifying contaminants, and elucidating chemical bonding at the surface. wikidata.org

In the characterization of copper-based metal-organic frameworks (MOFs), which are structurally related to this compound, XPS has been utilized to examine the chemical states of elemental composition on the surface. For instance, in copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC), XPS analysis of the Cu 2p spectrum revealed peaks assigned to both Cu(I) and Cu(II) species, along with shake-up satellite peaks characteristic of Cu(II). umweltprobenbank.de, nih.gov Changes in the intensity of these peaks, such as a decrease in Cu(I) after reaction, can indicate electron transfer processes. nih.gov Similarly, XPS studies on copper phthalocyanine (B1677752) (CuPc), a derivative with a phthalate-like structure, have shown the presence of a satellite feature around 944 eV, indicating a Cu(II) chemical state. The ratio of satellite to core-level intensities remains consistent throughout depth profiling, suggesting the stability of the Cu(II) chemistry. umweltprobenbank.de Carbon (C 1s) and oxygen (O 1s) spectra also provide information about the organic ligand and oxygen species present on the surface. nih.gov, wikidata.org

XPS data on this compound and related compounds are essential for confirming the presence of copper and the organic phthalate ligand, determining their relative surface abundances, and identifying the specific oxidation states of copper, which are critical for understanding the compound's reactivity and stability.

Elemental Combustion Analysis for Stoichiometry

Elemental combustion analysis is a classical quantitative analytical technique used to determine the elemental composition, typically carbon (C), hydrogen (H), and nitrogen (N), in organic and inorganic compounds. This method is fundamental for establishing the empirical formula and assessing the purity of synthesized materials. ontosight.ai, wikipedia.org, nih.gov

The principle involves combusting a precisely weighed sample at high temperatures in an oxygen-rich environment. nih.gov During combustion, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). ontosight.ai, wikipedia.org The gaseous products are then swept by an inert carrier gas through a series of absorbent traps. Water vapor is absorbed by a desiccant (e.g., magnesium perchlorate), and carbon dioxide is absorbed by a strong base (e.g., sodium hydroxide). wikipedia.org, nih.gov The increase in weight of these traps corresponds to the mass of water and carbon dioxide produced, allowing for the calculation of the mass percentages of hydrogen and carbon in the original sample. wikipedia.org, nih.gov Copper turnings are often included in the combustion train to remove excess oxygen and convert nitrogen oxides to nitrogen gas. ontosight.ai, wikipedia.org

For this compound compounds, elemental combustion analysis is crucial for verifying the theoretical stoichiometry and confirming the successful synthesis of the target compound. For instance, a binuclear mixed ligand copper(II) complex of phthalate with N,N,N',N'-tetramethylethylenediamine was structurally characterized using elemental combustion analysis, alongside other spectroscopic methods. nih.gov The results from elemental analysis can also reveal the presence of impurities, such as residual solvents or other phthalate-type contaminants, highlighting the need for further purification steps like recrystallization to obtain analytically pure material. ontosight.ai

Electrochemical Characterization Techniques

Electrochemical characterization techniques provide profound insights into the electronic properties, charge transfer mechanisms, and redox behavior of this compound compounds, particularly at electrode interfaces.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance properties of an electrochemical system over a wide range of frequencies. wikipedia.org It is widely used to investigate interfacial and bulk electrical properties of electrodes, providing quantitative insights into electrochemical processes such as electrolyte resistance, charge transfer at the electrode surface, and mass transfer. wikipedia.org

For this compound compounds, EIS is instrumental in probing interfacial properties, particularly the electron-transfer kinetics and charge-transfer resistance (Rct) at electrode surfaces. Studies involving copper electrodes modified for the determination of phthalic acid esters (PAEs), including dibutyl phthalate (DBP), dimethyl phthalate (DMP), di(2-ethylhexyl)phthalate (DEHP), and dicyclohexyl phthalate (DCHP), have utilized EIS to characterize the modified surface. nih.gov, nih.gov The absorption of phthalates onto electrode surfaces has been shown to retard interfacial electron-transfer kinetics, leading to an increase in charge-transfer resistance. nih.gov Numerical values of Rct are typically extracted by simulating EIS spectra using equivalent circuit models, such as the Randles equivalent circuit. nih.gov, umweltprobenbank.de

For example, in the detection of di(2-ethylhexyl) phthalate (DEHP), EIS measurements showed that the charge-transfer resistance increased with increasing concentrations of phthalates, indicating a blocking effect on the electrode surface. nih.gov, umweltprobenbank.de This change in impedance is directly related to the interaction between the phthalate molecules and the electrode, providing valuable information about the interfacial layer formed. nih.gov Similarly, EIS has been applied to copper-based metal-organic frameworks (Cu-BTC-A) to investigate charge transfer mechanisms, with Nyquist plots revealing changes in interfacial Rct values that correlate with electron transfer efficiency and potential surface adsorption. umweltprobenbank.de

Table 1: Representative EIS Data for Phthalate Detection

| Analyte (Phthalate Ester) | Detection Limit (LOD) | Linear Range | Measurement Principle | Reference |

| Diethyl Phthalate (DEP) | 0.024 ng/L | 2.22 ng–1.11 µg | Retardation of interfacial electron-transfer kinetics, increase in Rct | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.002 ppm (approx. 2.22 ng/L) | 0.002 ppm–2 ppm | Change in sample conductance and dielectric properties | umweltprobenbank.de |

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of electroactive species, providing information about electron transfer processes, reaction mechanisms, and stability of redox states. wikipedia.org, nih.gov

For this compound compounds and related copper-organic complexes, CV is critical for understanding the oxidation and reduction processes of the copper centers. Studies on copper terephthalate (B1205515) metal-organic frameworks (Cu-MOFs) have demonstrated stable and repetitive cyclic voltammograms, indicating well-defined redox and electron transfer processes of copper centers immobilized within the material. wikipedia.org These studies often reveal anodic and cathodic peaks corresponding to the interconversion between different copper oxidation states, such as Cu(II) to Cu(III) and Cu(III) back to Cu(II). umweltprobenbank.de The peak potentials and currents provide insights into the reversibility and kinetics of these redox reactions. umweltprobenbank.de, nih.gov

For instance, in copper-based MOFs (Cu-BTC-A), CV experiments showed an anodic peak attributed to the oxidation of Cu(II) to Cu(III) and a cathodic peak related to the reduction of Cu(III) to Cu(II). umweltprobenbank.de Shifts in peak potentials and changes in peak-to-peak separation observed in CV curves can indicate alterations in electrochemical processes, such as electron transfer obstruction due to surface modifications or adsorption of molecules. umweltprobenbank.de The linear relationship between peak current and the square root of the scan rate often confirms that the electrochemical processes are diffusion-controlled. nih.gov CV has also been employed in the electrochemical detection of dioctyl phthalate using modified electrodes, highlighting its utility in assessing the electrochemical activity of phthalate compounds. wikipedia.org

Differential Pulse Voltammetry (DPV) for Trace Analysis

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique particularly well-suited for trace analysis of organic and inorganic compounds. It enhances detection limits by measuring the current response to a series of increasing potential pulses superimposed on a staircase potential ramp, effectively minimizing background current. atamanchemicals.com, umweltprobenbank.de

DPV has been extensively applied for the trace determination of various phthalic acid esters (PAEs), including dibutyl phthalate (DBP), dimethyl phthalate (DMP), di(2-ethylhexyl)phthalate (DEHP), and dicyclohexyl phthalate (DCHP), often utilizing modified copper electrodes. nih.gov, nih.gov The method relies on the blocking effect of phthalate molecules on the electrode surface, where their presence leads to a measurable decrease in the oxidation signal of a redox probe. nih.gov This allows for the quantification of phthalates at very low concentrations. nih.gov

For example, a sensitive voltammetric biosensor using a modified copper electrode demonstrated the ability to determine PAEs with very low limits of detection (LOD) and limits of quantification (LOQ). nih.gov For DBP, DMP, DEHP, and DCHP, LOD values ranged from 0.2–0.4 μg L⁻¹, and LOQ values ranged from 0.5–1.0 μg L⁻¹. nih.gov Another study using a multi-walled carbon nanotube-modified copper surface for phthalate assessment reported even lower detection limits, ranging from 0.004–0.009 µg L⁻¹ for various phthalates. nih.gov DPV is also effective for trace copper determination in water, achieving detection limits as low as 5.1×10⁻⁹ mol L⁻¹. americanelements.com The technique's ability to achieve high sensitivity makes it invaluable for detecting and quantifying trace levels of phthalate compounds in various samples. nih.gov, umweltprobenbank.de

Table 2: DPV Detection Limits for Phthalate Esters

| Phthalate Ester | Detection Limit (LOD) | Quantification Limit (LOQ) | Electrode Type | Reference |

| DBP, DMP, DEHP, DCHP | 0.2–0.4 μg L⁻¹ | 0.5–1.0 μg L⁻¹ | Azolla-modified copper electrode | nih.gov |

| DBP, DMP, DEHP, DCHP | 0.004–0.009 µg L⁻¹ | 0.01–0.03 µg L⁻¹ | MWCNT-modified copper electrode | nih.gov |

Magnetic Properties of Copper Phthalate Complexes and Their Structural Correlation

Temperature-Dependent Magnetic Susceptibility Measurements

Temperature-dependent magnetic susceptibility measurements are a fundamental technique used to probe the magnetic behavior of copper phthalate (B1215562) complexes. These measurements are typically performed over a wide temperature range, often from very low temperatures (e.g., 1.77 K or 2 K) up to room temperature (e.g., 300 K or 330 K), using instruments like a Quantum Design MPMS-XL SQUID magnetometer mdpi.comajol.info. The data obtained, often presented as the product of magnetic susceptibility and temperature (χMT) versus temperature (T), provide crucial information about the spin states of the copper ions and the nature of exchange interactions between them mdpi.comajol.infomdpi.com.

For instance, in some copper(II) complexes, the χMT value at room temperature might be around 0.46 emu K mol⁻¹, remaining nearly unchanged down to 25 K before a slight increase is observed at lower temperatures ajol.info. Conversely, other complexes might show a continuous decrease in χMT upon cooling, indicating strong antiferromagnetic interactions mdpi.com. The effective magnetic moment (μeff) is also derived from these measurements, with values close to the spin-only value for Cu²⁺ (S = 1/2), which is 1.73 μB, suggesting the presence of copper(II) ions mdpi.comajol.info. Deviations from this spin-only value, such as a slight excess, can be attributed to contributions from orbital moments mdpi.com.

Determination of Exchange Coupling Parameters (e.g., J values)

For example, copper(II) phthalate monohydrate has been reported to exhibit alternating next-nearest-neighbor exchange with a J value of -12.3 cm⁻¹ aip.orgumich.edu. In other copper phthalate coordination polymers, both antiferromagnetic and ferromagnetic coupling across {Cu2O2} dimeric units have been observed, with J values ranging from -9.85(5) cm⁻¹ (antiferromagnetic) to +1.36(3) cm⁻¹ (ferromagnetic) nih.gov. The magnitude and sign of J indicate whether the interaction is antiferromagnetic (negative J, favoring antiparallel spin alignment) or ferromagnetic (positive J, favoring parallel spin alignment) researchgate.net.

Investigation of Antiferromagnetic and Ferromagnetic Interactions

This compound complexes can exhibit both antiferromagnetic and ferromagnetic interactions between copper(II) centers, which are often mediated by bridging ligands. Antiferromagnetic interactions lead to a decrease in the magnetic susceptibility with decreasing temperature, as spins tend to align antiparallel mdpi.comacs.org. Conversely, ferromagnetic interactions can lead to an increase in magnetic susceptibility or magnetic moment at lower temperatures, indicating parallel spin alignment ajol.inforesearchgate.net.

For instance, some copper(II) phthalate coordination polymers have shown weak antiferromagnetic interactions, evidenced by a slight decrease in χMT as temperature drops ajol.info. In contrast, other phthalate-bridged copper(II) complexes have displayed strong ferromagnetic coupling acs.org. The type of interaction is highly dependent on the structural arrangement, particularly the nature of the bridging ligands and the geometry around the copper centers aip.orgnih.govresearchgate.net. For example, in a copper(II) coordination polymer where o-phthalic acid acts as a bridge between Cu(II) centers, the copper(II) ions were found to be magnetically independent, suggesting they are well-separated ias.ac.in. However, in other cases, strong antiferromagnetic interactions have been observed, sometimes attributed to interactions between nitronyl nitroxide moieties and copper(II) centers, or between copper(II) centers through bridging phenoxo oxygen atoms mdpi.com.

The following table summarizes some reported exchange coupling parameters for this compound complexes:

| Complex Type | Interaction Type | J Value (cm⁻¹) | Reference |

| Copper(II) phthalate monohydrate | Antiferromagnetic | -12.3 | aip.orgumich.edu |

| {[Cu(pht)(dpk)].0.33CH3OH}n (Compound 1) | Antiferromagnetic | -9.85(5) | nih.gov |

| {[Cu2(pht)2(dpa)].H2O}n (Compound 2) | Ferromagnetic | +1.36(3) | nih.gov |

Spin State Analysis of Copper(II) Centers

Copper(II) (Cu²⁺) ions typically have a d⁹ electronic configuration, resulting in a spin S = 1/2. The spin state of copper(II) centers in phthalate complexes is primarily determined by this single unpaired electron. Magnetic moment measurements at room temperature often yield values close to the spin-only magnetic moment of 1.73 Bohr Magnetons (BM) for a single Cu²⁺ ion mdpi.comajol.infoias.ac.in. For example, a coordination polymer of copper(II) bridged by ortho-phthalic acid showed a magnetic moment of 1.78 BM, which is very close to the spin-only value, indicating magnetically independent Cu(II) ions ias.ac.in.

Deviations from this spin-only value, such as slightly lower magnetic moments (e.g., 1.58 to 1.69 μB), can indicate the presence of antiferromagnetic interactions among the paramagnetic copper centers acs.org. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used to investigate the spin state and local environment of copper(II) centers. EPR spectra can reveal details about the coordination environment and exchange interactions, for example, by evaluating g-tensor parameters (g|| and g⊥) and geometric parameters (G) ias.ac.in. For instance, g|| > g⊥ > 2.0023 suggests a dx²-y² ground state for the copper(II) ion ias.ac.in. The value of G (measurement of exchange interaction) being less than 4 indicates effective interaction between copper centers ias.ac.in.

Thermal Stability and Decomposition Pathways of Copper Phthalate Materials

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis (TGA) is a fundamental technique employed to assess the thermal stability and decomposition patterns of chemical compounds by monitoring mass changes as a function of temperature or time. akjournals.comnih.gov Studies on coordination polymers of copper(II) with o-phthalic acid, including copper phthalate (B1215562) compounds, have utilized TGA to understand their behavior under increasing temperature conditions. akjournals.com

For copper(II) phthalate monohydrate (Cu(C₈H₄O₄)·H₂O), TGA studies reveal a multi-step decomposition process. This process typically involves initial dehydration steps followed by the decomposition of the anhydrous salt. akjournals.comakjournals.com The TG curve of copper(II) phthalate monohydrate shows distinct stages of weight loss. For instance, an initial "slackening" and a first "arrest" are observed, corresponding to the formation of copper(II) phthalate hemihydrate (Cu(C₈H₄O₄)·0.5H₂O) and subsequently anhydrous copper(II) phthalate, respectively. akjournals.com A continuous weight loss is then observed up to the formation of copper(II) oxide (CuO). akjournals.com

Table 1: Summary of Thermal Events in Copper(II) Phthalate Monohydrate (Based on TGA)

| Stage | Temperature Range (K) | Temperature Range (°C) | Description of Event | Intermediate/Final Product |

| 1 | Not specified (Initial slackening) | Not specified | Partial Dehydration | Copper(II) phthalate hemihydrate |

| 2 | Not specified (First arrest) | Not specified | Complete Dehydration | Anhydrous Copper(II) phthalate |

| 3 | Up to 823 K | Up to 550 °C | Decomposition of anhydrous salt | Mixture of CuO and Cu₂O |

Differential Thermogravimetric (DTG) Analysis

Differential Thermogravimetric (DTG) analysis, which represents the first derivative of the TGA curve, is instrumental in pinpointing the precise temperatures at which the rate of mass loss is maximal, thereby identifying distinct stages of thermal degradation. nih.gov For copper(II) phthalate monohydrate, the DTG curve exhibits characteristic peaks corresponding to its decomposition stages. akjournals.com

Specific DTG peaks for copper(II) phthalate monohydrate have been observed at approximately 458 K (185 °C), 493 K (220 °C), and 633 K (360 °C). akjournals.com These peaks correlate with the various steps of dehydration and subsequent decomposition of the compound. akjournals.com

Elucidation of Thermal Decomposition Profiles

The thermal decomposition of copper(II) phthalate monohydrate is a complex, multi-step process. It commences with dehydration, followed by the degradation of the organic phthalate ligand. akjournals.comakjournals.com

The initial stages involve the loss of water molecules:

Dehydration to Hemihydrate: The first step corresponds to the loss of a portion of the hydrated water, leading to the formation of copper(II) phthalate hemihydrate. akjournals.com

Dehydration to Anhydrous Salt: Further heating results in the complete removal of water, yielding anhydrous copper(II) phthalate. akjournals.com

Following dehydration, the anhydrous copper(II) phthalate undergoes decomposition. This stage is characterized by a significant weight loss due to the breakdown of the organic phthalate moiety. Traces of phthalic anhydride (B1165640) are evolved as a volatile product near the end of the dehydration process, suggesting partial decomposition of the anhydrous copper(II) phthalate. akjournals.com

The final solid products of the thermal decomposition of copper(II) phthalate monohydrate, particularly when heated to temperatures around 823 K (550 °C), have been characterized by X-ray diffraction. These analyses indicate that the residue consists of a mixture of cupric oxide (CuO) and cuprous oxide (Cu₂O). akjournals.com Isothermal decomposition studies have also shown that the final loss in weight corresponds to the formation of cupric oxide (CuO). akjournals.com

Kinetic studies on the decomposition reactions have determined activation energies for the various stages. For the decomposition of anhydrous copper(II) phthalate, activation energies of 171 ± 8 kJ/mole and 178 ± 8 kJ/mole have been reported for different stages of the process. akjournals.com

Computational Chemistry and Theoretical Studies of Copper Phthalate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules and materials. For copper phthalate (B1215562) systems, DFT calculations have been employed to predict molecular geometries, analyze electronic properties, map electrostatic potentials, and calculate global reactivity descriptors.

Electronic structure analysis, particularly the study of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the energy gap) is an indicator of molecular stability and reactivity, with a smaller gap often suggesting higher reactivity. scirp.org

Table 1: Summary of DFT-Derived Electronic and Reactivity Descriptors for a Binuclear Mixed Ligand Copper(II) Phthalate Complex

| Property/Descriptor | Value/Observation | Method/Basis Set | Reference |

| Geometry | Square planar around Cu(II) center | DFT (B3LYP/6-31G, B3LYP/LANL2DZ) | researchgate.net |

| Electron Localization | Significant | DFT | researchgate.net |

| Electron-Accepting Capability | Enhanced | DFT | researchgate.net |

| LUMO Value | Low | DFT | researchgate.net |

| Electrophilicity Index | High | DFT | researchgate.net |

| Optical Band Gap (indirect allowed transition) | 1.17 eV, 1.78 eV | TD-DFT | researchgate.net |

| Nucleophilic Sites | Identified | MEP Mapping (DFT) | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over a period of time, providing insights into their dynamic behavior. While extensive direct MD simulations focusing solely on copper phthalate (C8H4CuO4) were not prominently found in the search results, MD simulations have been applied to study the interactions of phthalate esters with metal ions and other substrates. For instance, MD simulations have been utilized to investigate the diffusion of di(2-ethylhexyl) phthalate (DEHP) and metal ions on the surface of montmorillonite (B579905) clay, revealing synergistic increases in density distribution and antagonistic diffusion. core.ac.uk Although this example pertains to a phthalate ester rather than this compound itself, it illustrates the utility of MD simulations in understanding the behavior of phthalate-containing compounds in complex environments.

Theoretical Spectroscopic Analysis (IR, Raman, UV-Vis)

Theoretical spectroscopic analysis, often performed using DFT and Time-Dependent DFT (TD-DFT), allows for the prediction of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to aid in structural characterization and band assignment.

Advanced Research Applications of Copper Phthalate Complexes in Materials Science

Catalytic Systems

The catalytic potential of copper phthalate (B1215562) and its derivatives is a cornerstone of its research applications. The copper(II) center can readily participate in redox cycles, facilitating a variety of chemical transformations.

Catalysis in Diverse Organic Synthesis Reactions

Copper-based catalysts are pivotal in forming carbon-carbon bonds, a fundamental process in organic synthesis. mdpi.com Complexes involving copper and aromatic carboxylates, such as phthalates, have been investigated for their activity in key organic reactions. A notable example is the use of a palladium/copper co-catalyst system in the dehydrogenative coupling of arenes, which is an industrially significant method for producing aromatic polyimide precursors. osaka-u.ac.jp In these reactions, the copper complex plays a crucial role in the catalytic cycle.

Research into the dehydrogenative coupling of dimethyl phthalate using a Pd(OAc)₂/Cu(OAc)₂ system highlights the importance of the copper co-catalyst. osaka-u.ac.jp While this specific example uses acetate (B1210297) as the ligand, it demonstrates the principle of employing copper carboxylates in concert with other metals to achieve efficient C-H bond activation and subsequent C-C bond formation. osaka-u.ac.jp The development of encapsulated copper nanoparticles represents another frontier, where supports like zeolites or silica (B1680970) protect the active copper species, enhancing their reactivity, selectivity, and recyclability in various organic transformations, including oxidations and carbon-carbon bond formations. rsc.org

| Reaction Type | Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Pd(OAc)₂/Cu(OAc)₂ | Dimethyl Phthalate | The copper co-catalyst is indispensable for the catalytic cycle, facilitating the reoxidation of the palladium catalyst. | osaka-u.ac.jp |

| Asymmetric Cyclization | Copper(I)/Chiral Ligand | Alkenyl N-propargyl ynamides | Enables the synthesis of chiral polycyclic-pyrroles with high enantioselectivity (up to 99% ee) through a proposed endocyclic copper carbene intermediate. | rsc.org |

| Sonogashira Cross-Coupling | Pd₁-CALBP (a metalloenzyme) | Aryl halides and alkynes | Demonstrates the versatility of hybrid catalysts, achieving excellent yields (up to 98%) for various aryl halides. | mdpi.com |

| Oxidation | Encapsulated Cu(0) Nanoparticles | Various organic substrates | Encapsulation in supports like zeolite enhances catalyst stability, activity, and prevents leaching, improving reusability. | rsc.org |

Heterogeneous Catalysis in Advanced Oxidation Processes